molecular formula C20H18ClF2N5O3 B605619 Asciminib CAS No. 1492952-76-7

Asciminib

Katalognummer: B605619
CAS-Nummer: 1492952-76-7
Molekulargewicht: 449.8 g/mol
InChI-Schlüssel: VOVZXURTCKPRDQ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asciminib, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a novel type of tyrosine kinase inhibitor that specifically targets the ABL myristoyl pocket (STAMP), making it distinct from other treatments that target the ATP-binding site .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Asciminib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften oder eine verbesserte Wirksamkeit aufweisen können.

Analyse Chemischer Reaktionen

Metabolic Pathways

Asciminib undergoes phase I and II metabolism, with primary routes summarized below:

Enzyme/Transporter Contribution Reaction Type Key Findings
CYP3A436.0%OxidationGenerates hydroxylated metabolites .
UGT2B713.3%GlucuronidationConjugates this compound’s aromatic amines .
UGT2B177.8%GlucuronidationPolymorphic expression affects variability .
BCRP (ABCG2)31.1%Biliary excretionMediates fecal elimination (69% of dose) .

Renal excretion accounts for only 22% of total clearance . No significant impact of renal/hepatic impairment on pharmacokinetics (PK) was observed .

Drug-Drug Interaction (DDI) Profile

This compound acts as both a victim and perpetrator of DDIs:

As a Victim

  • CYP3A4 inhibitors (e.g., ketoconazole) : Increase this compound exposure by 41% (AUC) .
  • CYP3A4 inducers (e.g., rifampin) : Decrease exposure by 71% (AUC), necessitating dose adjustments .

As a Perpetrator

Target Enzyme Inhibition Potential Clinical Impact
CYP3A4/5Moderate (reversible)Increased exposure to sensitive substrates
CYP2C9WeakPotential interaction with warfarin
UGT1A1ModerateRisk of hyperbilirubinemia with irinotecan

Stability and Resistance-Associated Reactions

  • Chemical stability : No explicit data on photodegradation or hydrolysis, but in vitro studies suggest susceptibility to oxidative metabolism .
  • Efflux transporters : Resistance mutations upregulate ABCB1/P-gp and ABCG2, reducing intracellular concentrations . Co-administration with cyclosporine (ABCB1 inhibitor) restores efficacy in resistant cells .

Key Pharmacokinetic Parameters

Dose C<sub>max</sub> (ng/mL)AUC<sub>tau</sub> (ng·h/mL)T<sub>max</sub> (h)
80 mg once daily178115,1122.5
200 mg twice daily564237,5472.5

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Chronic Phase CML Treatment
    • Asciminib has been approved for patients with chronic-phase CML who have previously been treated with at least two TKIs. Its efficacy has been highlighted in pivotal studies such as the ASCEMBL trial, where it showed superior major molecular response (MMR) rates compared to bosutinib and imatinib .
  • Resistance Management
    • The drug is particularly effective against the T315I mutation, a common mutation associated with resistance to other TKIs. In clinical trials, this compound maintained activity against this mutation, making it a vital option for heavily pretreated patients .
  • Real-World Effectiveness
    • A real-world study indicated that over two-thirds of patients achieved or maintained MMR after initiating treatment with this compound, demonstrating its effectiveness in routine clinical practice .

Efficacy Data

The following table summarizes key efficacy outcomes from pivotal trials involving this compound:

Study NamePopulationTreatment RegimenMMR at 24 WeeksMMR at 96 WeeksAdverse Events
ASCEMBLCML-CP after ≥2 TKIsThis compound 40 mg b.i.d. vs Bosutinib 500 mg q.d.25.5% vs 13.2%37.6% vs 15.8%Fewer grade ≥3 AEs with this compound
Real-World StudyCML-CP post-TKIThis compound (varied doses)67% achieved MR3Not reportedLow discontinuation rates

Safety Profile

This compound has shown a favorable safety profile compared to other TKIs. In studies, it was associated with lower rates of treatment discontinuation and dose adjustments due to adverse events . The most common side effects included mild gastrointestinal disturbances and fatigue, which were manageable in most cases.

Ongoing Research and Future Directions

Several ongoing clinical trials are exploring the potential of this compound in various settings:

PhaseStudy TitleTreatment ComparisonTarget Population
IIIASC4STARTThis compound 80 mg q.d. vs Nilotinib 300 mg b.i.d.Newly diagnosed CP-CML
IIIbNCT04971226This compound vs Investigator-selected TKIsNewly diagnosed CP-CML
IINCT05384587This compound monotherapy in second-line treatmentCP-CML failed 1L-TKI

These studies aim to further establish this compound's role in first-line therapy and its combination with other agents.

Wirkmechanismus

Asciminib exerts its effects by specifically targeting the ABL myristoyl pocket, a unique site on the BCR-ABL1 protein. This binding inhibits the activity of the BCR-ABL1 fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells. Unlike other inhibitors that target the ATP-binding site, this compound’s unique mechanism allows it to overcome resistance mutations that affect other treatments.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Imatinib: Der erste Tyrosinkinase-Inhibitor zur Behandlung von CML, der die ATP-Bindungsstelle angreift.

    Dasatinib: Ein Inhibitor der zweiten Generation mit breiterer Aktivität, der jedoch auch die ATP-Bindungsstelle angreift.

    Nilotinib: Ein weiterer Inhibitor der zweiten Generation mit verbesserter Wirksamkeit gegenüber Imatinib, aber ähnlichem Zielort.

Einzigartigkeit von Asciminib

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die ABL-Myristoyltasche anzugreifen, wodurch ein alternativer Wirkmechanismus bereitgestellt wird, der gegen resistente Formen von CML wirksam sein kann. Dies macht es zu einer wertvollen Option für Patienten, die nicht auf andere Tyrosinkinase-Inhibitoren ansprechen.

Biologische Aktivität

Asciminib, marketed as Scemblix, is a first-in-class allosteric inhibitor specifically designed to target the BCR::ABL1 oncoprotein, which plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML). Its unique mechanism of action, specifically targeting the ABL myristoyl pocket (STAMP), distinguishes it from traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.

This compound operates through an allosteric binding mechanism, which alters the conformation of the BCR::ABL1 protein. By binding to the myristoyl pocket, this compound inhibits the activation of the ABL kinase and subsequent downstream signaling pathways. This mechanism is particularly advantageous as it retains efficacy against certain mutations known to confer resistance to conventional TKIs, such as T315I .

Pharmacodynamics

The pharmacodynamics of this compound reveal its potency and selectivity:

  • IC50 Values : this compound exhibits an IC50 value of approximately 0.61 nM for BCR::ABL1-dependent cells, while for T315I mutant cells, this value rises to 7.64 nM, necessitating higher doses for effective treatment in resistant cases .
  • Combination Therapy : Studies have shown that this compound can enhance the efficacy of other TKIs like nilotinib by decreasing its binding free energy, thereby potentially allowing for reduced dosages and lower resistance development .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably in patients with CML who are resistant or intolerant to at least two prior TKIs. The results from these studies underscore its therapeutic potential:

Phase III Trials

  • ASCEMBL Trial : This trial compared this compound (40 mg twice daily) with bosutinib (500 mg once daily) in patients with CML-CP resistant or intolerant to TKIs. Key findings include:
    • Major Molecular Response (MMR) : At week 24, MMR rates were significantly higher in the this compound group (25.5%) compared to bosutinib (13.2%) with a p-value of 0.029 .
    • Safety Profile : this compound demonstrated fewer grade ≥3 adverse events (50.6% vs 60.5%) and lower treatment discontinuation rates due to adverse effects (5.8% vs 21.1%) compared to bosutinib .

Case Studies and Research Findings

Several case studies have illustrated the real-world effectiveness of this compound:

  • Long-term Efficacy : In patients who achieved MMR with this compound therapy, long-term follow-up indicated sustained responses and minimal progression rates over extended periods .
  • Adverse Event Management : Clinical observations noted that adverse events associated with this compound were manageable and less severe than those reported with other TKIs, enhancing patient compliance and quality of life .

Data Summary

The following table summarizes key clinical trial findings related to this compound:

Parameter This compound Bosutinib P-value
MMR at Week 2425.5%13.2%0.029
Grade ≥3 Adverse Events50.6%60.5%N/A
Treatment Discontinuation Rate5.8%21.1%N/A

Eigenschaften

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZXURTCKPRDQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1492952-76-7
Record name Asciminib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASCIMINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.